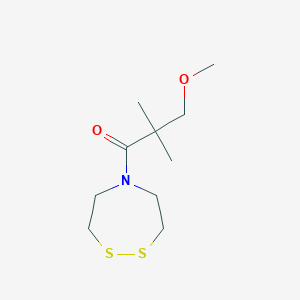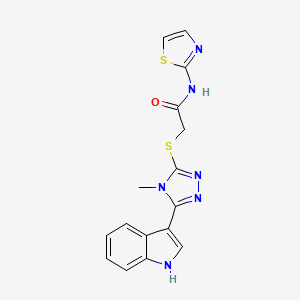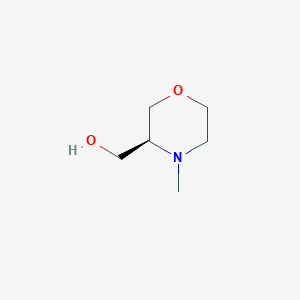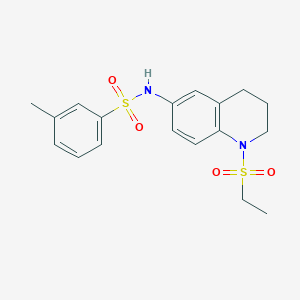
1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of organic compounds known as thiazepanes. It is also known as DZP, and it is a type of psychoactive drug that has been used in scientific research to study its effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is an inhibitory receptor in the brain. It enhances the effects of GABA, which is a neurotransmitter that reduces the activity of neurons in the brain. This leads to a decrease in anxiety and an increase in relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one include a decrease in anxiety, an increase in relaxation, and sedation. It has also been found to have anticonvulsant and muscle relaxant properties. It has been shown to have a low potential for abuse and dependence, which makes it a promising candidate for the treatment of anxiety disorders and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one in lab experiments include its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. It has a low potential for abuse and dependence, which makes it a safer alternative to other psychoactive drugs. However, its limitations include its limited availability and high cost, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for the study of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one. These include:
1. Further studies on its mechanism of action to better understand its effects on the central nervous system.
2. Investigation of its potential as a treatment for other conditions such as depression and post-traumatic stress disorder.
3. Development of new synthesis methods to increase its availability and reduce its cost.
4. Exploration of its potential as a therapeutic agent for other neurological disorders such as epilepsy and Parkinson's disease.
Conclusion
In conclusion, 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one is a psychoactive drug that has been used in scientific research to study its effects on the central nervous system. It has anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, and it has a low potential for abuse and dependence. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for other neurological disorders.
Métodos De Síntesis
The synthesis of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one involves the reaction between 1,2,5-thiadiazepane-5-thione and 3-methoxy-2,2-dimethylpropan-1-one in the presence of a suitable catalyst. The reaction occurs through a nucleophilic substitution mechanism, and the product is obtained as a white crystalline solid.
Aplicaciones Científicas De Investigación
1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to have anxiolytic and sedative properties, which make it useful in the treatment of anxiety disorders and insomnia. It has also been studied for its potential as an anticonvulsant and muscle relaxant.
Propiedades
IUPAC Name |
1-(1,2,5-dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S2/c1-10(2,8-13-3)9(12)11-4-6-14-15-7-5-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXKLWOHYUDARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)N1CCSSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2799133.png)
![5-bromo-2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2799135.png)
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2799138.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2799139.png)
![6-Bromo-5-chloro-1H-benzo[d]imidazole](/img/structure/B2799140.png)

![methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate](/img/structure/B2799142.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2799143.png)



![4-chloro-2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2799151.png)

